2-(3-Methoxyphenyl)-5-phenylpyrazolo[1,5-A]pyrimidin-7-OL 2-(3-Methoxyphenyl)-5-phenylpyrazolo[1,5-A]pyrimidin-7-OL
Brand Name: Vulcanchem
CAS No.: 606116-33-0
VCID: VC0510910
InChI: InChI=1S/C19H15N3O2/c1-24-15-9-5-8-14(10-15)17-11-18-20-16(12-19(23)22(18)21-17)13-6-3-2-4-7-13/h2-12,21H,1H3
SMILES: COC1=CC=CC(=C1)C2=CC3=NC(=CC(=O)N3N2)C4=CC=CC=C4
Molecular Formula: C19H15N3O2
Molecular Weight: 317.3g/mol

2-(3-Methoxyphenyl)-5-phenylpyrazolo[1,5-A]pyrimidin-7-OL

CAS No.: 606116-33-0

Main Products

VCID: VC0510910

Molecular Formula: C19H15N3O2

Molecular Weight: 317.3g/mol

2-(3-Methoxyphenyl)-5-phenylpyrazolo[1,5-A]pyrimidin-7-OL - 606116-33-0

CAS No. 606116-33-0
Product Name 2-(3-Methoxyphenyl)-5-phenylpyrazolo[1,5-A]pyrimidin-7-OL
Molecular Formula C19H15N3O2
Molecular Weight 317.3g/mol
IUPAC Name 2-(3-methoxyphenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Standard InChI InChI=1S/C19H15N3O2/c1-24-15-9-5-8-14(10-15)17-11-18-20-16(12-19(23)22(18)21-17)13-6-3-2-4-7-13/h2-12,21H,1H3
Standard InChIKey MADMLBUBMQBSTD-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=CC3=NC(=CC(=O)N3N2)C4=CC=CC=C4
Canonical SMILES COC1=CC=CC(=C1)C2=CC3=NC(=CC(=O)N3N2)C4=CC=CC=C4
Solubility 0.2 [ug/mL]
PubChem Compound 2818874
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator